2-(6-Methoxyquinolin-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-11-2-3-12-10(7-11)6-9(4-5-13)8-14-12/h2-3,6-8H,4H2,1H3 |
InChI Key |
CIRROQMNLZXYFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
A general synthetic route for quinoline derivatives involves the following steps:
Step 1: Formation of the Quinoline Core
- Start with an appropriate aniline derivative.
- Use a method such as the Skraup reaction to form the quinoline ring.
Step 2: Introduction of the Methoxy Group
- Use sodium methoxide to introduce the methoxy substituent at the desired position on the quinoline ring.
Step 3: Formation of the Acetonitrile Side Chain
- This step may involve a cyanation reaction or the use of a nitrile-forming reagent to attach the acetonitrile group to the quinoline core.
Analysis of Preparation Methods
Comparison of Synthetic Routes
| Synthetic Route | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Skraup Reaction | Formation of quinoline core, methoxylation, cyanation | Well-established method, high yield potential | Requires careful control of conditions, potential for side reactions |
| Doebner-Miller Reaction | Similar to Skraup but uses different conditions | Offers flexibility in starting materials | May require additional purification steps |
Challenges and Opportunities
- Challenges : The synthesis of 2-(6-Methoxyquinolin-3-yl)acetonitrile can be challenging due to the need for precise control over reaction conditions to achieve high yields and purity.
- Opportunities : The development of new synthetic routes or optimization of existing methods could improve efficiency and reduce costs, making this compound more accessible for further research and applications.
Research Findings and Perspectives
Recent research in quinoline chemistry highlights the importance of these compounds in pharmaceutical applications, including antimalarial and anticancer activities. The synthesis of quinoline derivatives like 2-(6-Methoxyquinolin-3-yl)acetonitrile contributes to the broader understanding of quinoline chemistry and its potential applications.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the quinoline structure affect biological activity. For 2-(6-Methoxyquinolin-3-yl)acetonitrile , such studies could provide insights into how the methoxy and acetonitrile groups influence its potential biological activities.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxyquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(6-Methoxyquinolin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(6-Methoxyquinolin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table compares 2-(6-Methoxyquinolin-3-yl)acetonitrile with structurally related acetonitrile derivatives:
*Calculated based on analogous compounds.
Physicochemical Properties
- Solubility and Stability :
- Spectroscopic Data :
Biological Activity
2-(6-Methoxyquinolin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a quinoline ring with a methoxy substituent and an acetonitrile group, it has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of 2-(6-Methoxyquinolin-3-yl)acetonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy group enhances the compound's electronic properties, which may facilitate binding to active sites on target proteins. This interaction can inhibit enzyme activity or modulate receptor function, thereby influencing various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by blocking substrate access.
- Receptor Modulation : It could potentially act as an agonist or antagonist at specific receptors, affecting signaling pathways.
Biological Activity Studies
Research has demonstrated the promising biological activities of 2-(6-Methoxyquinolin-3-yl)acetonitrile across various assays, particularly in cancer research.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor effects. For instance, compounds structurally related to 2-(6-Methoxyquinolin-3-yl)acetonitrile have shown significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IMB-1406 | HepG2 | 6.92 |
| IMB-1406 | MCF-7 | 8.99 |
| 2-(6-Methoxyquinolin-3-yl)acetonitrile | A549 | TBD |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Apoptosis Induction
Studies indicate that related compounds can induce apoptosis in cancer cells via mitochondrial pathways. For example, treatment with similar quinoline derivatives has been shown to:
- Increase Bax expression and decrease Bcl-2 levels.
- Activate caspase-3 in a concentration-dependent manner, leading to programmed cell death.
Case Studies
Several case studies have explored the efficacy and safety profiles of quinoline derivatives similar to 2-(6-Methoxyquinolin-3-yl)acetonitrile:
- Study on HepG2 Cells : A study demonstrated that treatment with quinoline derivatives resulted in significant apoptosis through mitochondrial dysfunction, evidenced by flow cytometry analysis showing increased percentages of cells with collapsed mitochondrial membrane potentials .
- Antiproliferative Screening : A series of quinoline derivatives were screened for antiproliferative activity against multiple cancer cell lines, revealing that modifications around the quinoline moiety significantly affected their potency .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profiles of 2-(6-Methoxyquinolin-3-yl)acetonitrile is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound exhibits favorable absorption characteristics.
- Distribution : It may distribute widely due to its lipophilic nature.
- Metabolism : Further studies are needed to elucidate metabolic pathways.
- Toxicity : Initial toxicity assessments indicate manageable profiles; however, comprehensive toxicity studies are warranted.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2-(6-Methoxyquinolin-3-yl)acetonitrile, and how can researchers interpret critical spectral data?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and acetonitrile protons (δ ~2.5–3.5 ppm). C NMR can confirm the nitrile carbon (δ ~115–120 ppm) and quinoline ring carbons.
- Infrared Spectroscopy (IR) : The nitrile group exhibits a sharp C≡N stretch (~2240 cm), while the quinoline C-O-C (methoxy) stretch appears ~1250 cm.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX or WinGX software suites for data refinement . Compare lattice parameters with similar quinoline derivatives (e.g., PubChem CID 63204030 for analogous compounds) .
Q. What synthetic routes are commonly employed for the preparation of 2-(6-Methoxyquinolin-3-yl)acetonitrile?
- Methodological Answer :
- Step 1 : Synthesize the quinoline core via Skraup or Doebner-Miller reactions, introducing the methoxy group at position 5.
- Step 2 : Functionalize position 3 with acetonitrile using nucleophilic substitution (e.g., Knoevenagel condensation) or palladium-catalyzed cyanation.
- Optimization : Use Design of Experiments (DOE) to vary solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., CuI/1,10-phenanthroline) for yield maximization. Monitor reaction progress via TLC or HPLC.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 2-(6-Methoxyquinolin-3-yl)acetonitrile derivatives?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation times, controls). Use PubChem bioactivity data for baseline comparisons .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate data from multiple studies. Address variability via sensitivity analysis for parameters like IC values.
- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions.
Q. What computational approaches are suitable for modeling the electronic properties of 2-(6-Methoxyquinolin-3-yl)acetonitrile?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental NMR shifts (e.g., C nitrile carbon) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability and solubility. Use software like Gaussian or ORCA for simulations.
Q. How can structural ambiguities in crystallographic data for 2-(6-Methoxyquinolin-3-yl)acetonitrile be addressed?
- Methodological Answer :
- Refinement Protocols : Use SHELXL for high-resolution data to resolve disorder in the methoxy or acetonitrile groups. Apply TWINABS for twinned crystals .
- Validation Tools : Cross-check with PLATON or Mercury for symmetry errors. Compare bond lengths/angles with CSD (Cambridge Structural Database) entries for similar quinolines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
